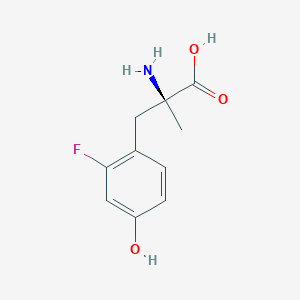

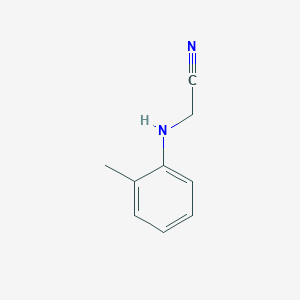

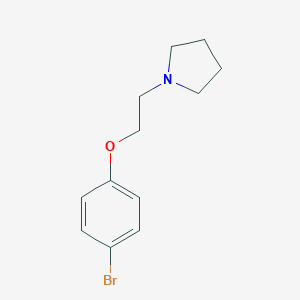

![molecular formula C10H10O B093158 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone CAS No. 1075-30-5](/img/structure/B93158.png)

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone” is a chemical compound with the molecular formula C10H10O . It is a complex organic compound that falls under the category of carbobicyclic compounds .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Molecular Structure Analysis

The molecular structure of “1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone” is complex, with a bicyclic structure . The compound has a molecular weight of 104.15 g/mol .

Aplicaciones Científicas De Investigación

Catalyst in Chemical Reactions

The compound is used in the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Synthesis of Novel Compounds

Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane was synthesized via a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The structure of the product was determined using 1H- and 13C-NMR and HRMS .

Intermediates in Industrial Chemistry

Silicon organic compounds, including those with a bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane structure, are widely used as intermediates in various syntheses and as target substances in industrial chemistry .

Enhancement of Mechanical and Dielectric Properties

These compounds are known to increase mechanical and dielectric properties of composites .

Improvement of Pigment Dispersion

They are used to improve the dispersion of pigments and industrial minerals .

Catalyst Immobilization

These compounds are used to immobilize catalysts .

Binding of Biomaterials

They are used to bind biomaterials .

Development of Photo or Thermo Curable Materials

Many companies are developing silane- and siloxane-based photo or thermo curable materials for electronics .

Mecanismo De Acción

Target of Action

It is synthesized using a rhodium (i) complex catalyst , suggesting that it may interact with metal complexes in biological systems.

Mode of Action

The exact mode of action of 1-(7-Bicyclo[42The compound is synthesized through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This suggests that the compound may interact with its targets through similar coupling and annulation reactions.

Pharmacokinetics

There is currently no available information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone . Therefore, its impact on bioavailability cannot be determined at this time.

Propiedades

IUPAC Name |

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBWEKNHUNICAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910347 |

Source

|

| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone | |

CAS RN |

1075-30-5 |

Source

|

| Record name | Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

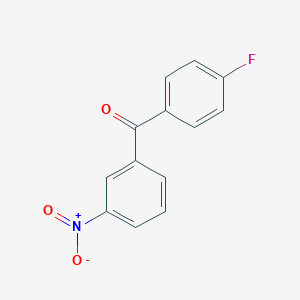

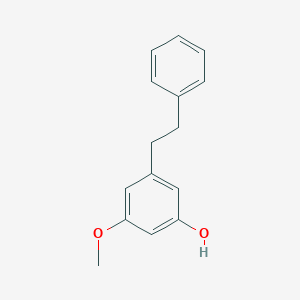

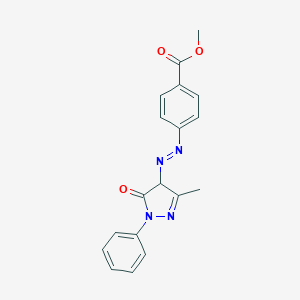

![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)

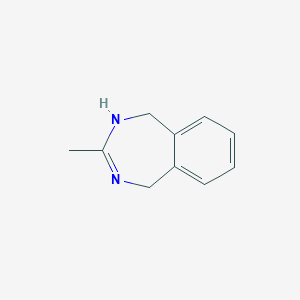

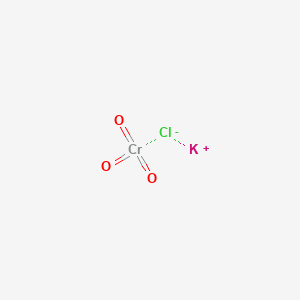

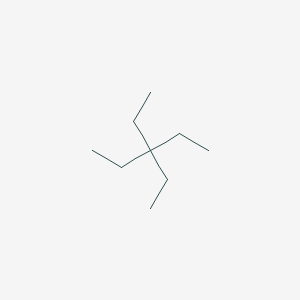

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

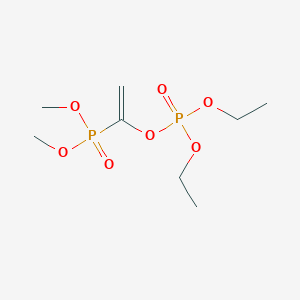

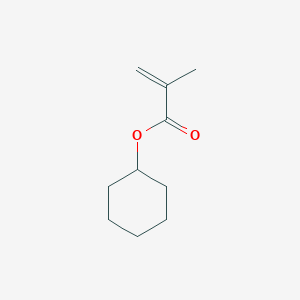

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)